molecular formula C5HClIN3S B2910653 7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1909309-71-2

7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2910653
CAS No.: 1909309-71-2
M. Wt: 297.5
InChI Key: XJNMAUKZNDPLRV-UHFFFAOYSA-N
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Description

7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine is a versatile heterocyclic compound with the molecular formula C 5 HClIN 3 S and a molecular weight of 296.51 g/mol . This fused bicyclic structure features both a chloro and an iodo substituent, making it a valuable synthetic intermediate for cross-coupling reactions and further functionalization in medicinal chemistry and drug discovery research . The presence of multiple heteroatoms and halogen handles allows researchers to utilize this compound as a core scaffold for constructing diverse chemical libraries. Its structure is closely related to purine bases, suggesting potential applications in the development of nucleoside analogues and kinase inhibitors . Related thiazolopyrimidine derivatives have been investigated as kinase inhibitors, highlighting the therapeutic relevance of this chemical class in oncology research, particularly through the modulation of key signaling pathways . As with all compounds in its class, this product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. The purchaser assumes all responsibility for determining the suitability of this product for its intended use and for ensuring safe handling and disposal in compliance with local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClIN3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNMAUKZNDPLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClIN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-71-2
Record name 7-chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at position 2 undergoes aryl-iodine bond activation under transition-metal catalysis, enabling selective cross-coupling reactions. For example:

  • Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids replaces iodine with aromatic groups under palladium catalysis.
  • Buchwald–Hartwig amination introduces amino groups at position 2 using amines and palladium/copper catalysts.

Table 1: Substitution Reactions of the Iodo Group

Reaction TypeReagents/ConditionsProductYieldRef.
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃2-Aryl-thiazolo[5,4-d]pyrimidine75–92%
AminationBenzylamine, CuI, L-proline, K₂CO₃2-(Benzylamino)-thiazolo[5,4-d]pyrimidine68%

Chlorine Displacement Reactions

The chlorine at position 7 participates in SNAr reactions with nucleophiles like amines, thiols, or alkoxides under basic conditions:

  • Reaction with benzylamine in DMF at 80°C replaces chlorine with a benzylamino group.
  • Thiols (e.g., mercaptopyridine) generate 7-thioether derivatives in the presence of NaH.

Table 2: Chlorine Substitution Examples

NucleophileConditionsProductApplicationRef.
PiperidineDMF, 100°C, 12 h7-Piperidinyl-thiazolo[5,4-d]pyrimidineKinase inhibitor precursor
Sodium methoxideMeOH, reflux, 6 h7-Methoxy-thiazolo[5,4-d]pyrimidineAnticancer scaffold

Cyclization and Ring Expansion

The compound serves as a precursor for fused polycyclic systems:

  • Microwave-assisted cyclization with enaminones forms pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines (yield: 85%) .
  • Reaction with hydrazines generates triazolo-thiazolo fused systems via intramolecular N–N bond formation .

Halogen Exchange Reactions

The iodine atom undergoes metal-halogen exchange with Grignard reagents or organolithium compounds:

  • Treatment with n-BuLi at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) to introduce functional groups at position 2 .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Positions) Key Properties Reference
7-Chloro-2-iodo-thiazolo[5,4-d]pyrimidine Cl (7), I (2) High steric bulk at C2; potential for halogen bonding. Limited direct data; inferred reactivity based on iodine’s polarizability and electron-withdrawing effects.
5-Chloro-2-(2-chlorobenzyl)-thiazolo[5,4-d]pyrimidin-7-amine (34) Cl (5), 2-chlorobenzyl (2) Yield: 77%; antiproliferative activity via VEGFR-2 inhibition. Moderate H-bonding capacity due to NH2 group.
2-(4-Chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7-amine (3l) Cl (4-phenyl), CH3 (5) IC50 = 1.65 µM (HUVEC inhibition). Enhanced lipophilicity from methyl and aryl groups improves membrane permeability.
2-Benzyl-5-phenyl-thiazolo[5,4-d]pyrimidin-7-amine (1) Benzyl (2), phenyl (5) Yield: 20%; lower activity (IC50 > 10 µM) due to bulky substituents hindering target engagement.
7-Amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine Cl (5), furan-2-yl (2) Intermediate for adenosine A1/A2A receptor ligands. Furan enhances π-π stacking but reduces metabolic stability.

Key Observations :

  • Halogen Effects: Iodine at C2 (vs. Chlorine at C7 stabilizes the pyrimidine ring via electron withdrawal .
  • Substituent Position : C2 modifications (e.g., aryl, benzyl) significantly impact target affinity. For example, 3l’s 4-chlorophenyl group at C2 boosts VEGFR-2 inhibition by 10-fold compared to benzyl-substituted analogues .
  • Amino Groups: NH2 at C7 (e.g., compound 34) improves solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives .

Key Observations :

  • Microwave Synthesis : Reduces reaction time (30 min vs. 4 h for conventional heating) and improves yields (e.g., compound 36: 85% yield) .
  • Iodine Incorporation : Likely requires specialized conditions due to iodine’s susceptibility to oxidative elimination.

Table 3: Pharmacological Profiles of Selected Analogues

Compound Target/Activity Potency (IC50/EC50) Selectivity Notes Reference
7-Chloro-2-iodo-thiazolo[5,4-d]pyrimidine Unknown (predicted kinase inhibition) N/A Hypothesized broad-spectrum activity due to iodine’s versatility.
3l (VEGFR-2 inhibitor) Antiangiogenesis 1.65 µM Selective for VEGFR-2 over PDGFR; methyl group minimizes off-target effects.
Adenosine A2A inverse agonists (e.g., compound 8B) CNS disorders (depression models) < 100 nM High A2A vs. A1 selectivity (10:1) due to piperazine tail.
5-Chloro-2-fluorobenzyl (36) Antiproliferative 18.75 µM (HeLa) Fluorine enhances metabolic stability but reduces potency vs. chloro analogues.

Key Observations :

  • Chloro vs. Fluoro : Chlorine at C7 (e.g., compound 34) generally confers higher potency than fluorine, likely due to stronger electron-withdrawing effects stabilizing transition states .

Biological Activity

7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of thiazolo[5,4-d]pyrimidine derivatives often involves multi-step reactions that include cyclization and halogenation. For instance, studies have shown that introducing chlorine at the 7-position enhances the biological activity of these compounds compared to their non-chlorinated analogs. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular geometry and confirm the presence of functional groups critical for biological activity .

The primary mechanism through which this compound exerts its anticancer effects appears to be through the inhibition of specific cellular pathways involved in proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

In Vitro Studies

A series of studies evaluated the antiproliferative effects of this compound against various human cancer cell lines. Notably:

  • MGC-803 (Gastric Cancer) : Exhibited an IC50 value of approximately 4.64 µM, indicating potent inhibition.
  • HGC-27 (Gastric Cancer) : Showed an IC50 value of 5.07 µM.
  • Selectivity : The compound displayed a selectivity index greater than 12 when compared to normal gastric epithelial cells (GES-1), suggesting low toxicity to normal cells .

Comparative Biological Activity

The following table summarizes the IC50 values for various derivatives of thiazolo[5,4-d]pyrimidine compared to standard treatments:

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMGC-8034.64>12.5
HGC-275.07
5-FluorouracilMGC-8036.56
HGC-278.22

Case Studies

In a comprehensive study involving twelve new thiazolo[5,4-d]pyrimidine derivatives tested against multiple cancer cell lines (A375, C32, DU145, MCF-7), it was found that compounds with similar structural modifications exhibited varying degrees of cytotoxicity. The most active derivative was identified as having a trifluoromethyl group at the 3-position alongside the chlorine substitution at the 7-position .

Broader Biological Activities

Beyond anticancer properties, thiazolo[5,4-d]pyrimidines have been reported to exhibit other biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
  • Neuroprotective : Shown efficacy in models of neurodegenerative diseases .

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